molecular formula C20H21N7O4 B10899928 ethyl 1-ethyl-4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate

ethyl 1-ethyl-4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate

Cat. No.: B10899928
M. Wt: 423.4 g/mol
InChI Key: ADUGVZXHBCBNTB-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate: is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-ethyl-4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate involves multiple steps, typically starting with the formation of the pyrazole and isoxazole rings. The process may include:

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of Isoxazole Ring: This involves the cyclization of β-keto nitriles with hydroxylamine.

    Coupling Reactions: The pyrazole and isoxazole intermediates are then coupled using appropriate reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the heterocyclic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Potential applications in the development of new pharmaceuticals due to its complex structure and potential biological activity.

Medicine:

  • Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where heterocyclic compounds are known to be effective.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
  • 1-ethyl-3-methyl-4-phenyl-1H-pyrazole-5-carboxylate

Uniqueness: Ethyl 1-ethyl-4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate is unique due to the presence of multiple heterocyclic rings and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H21N7O4

Molecular Weight

423.4 g/mol

IUPAC Name

ethyl 1-ethyl-4-[[3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]pyrazole-3-carboxylate

InChI

InChI=1S/C20H21N7O4/c1-5-27-10-15(17(24-27)20(29)30-6-2)22-18(28)13-7-14(12-8-21-26(4)9-12)23-19-16(13)11(3)25-31-19/h7-10H,5-6H2,1-4H3,(H,22,28)

InChI Key

ADUGVZXHBCBNTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C

Origin of Product

United States

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